Crystal Structure Analysis of 1,3-Bis(4-chlorophenyl)prop-2-en-1-one: A Comprehensive Technical Guide
Crystal Structure Analysis of 1,3-Bis(4-chlorophenyl)prop-2-en-1-one: A Comprehensive Technical Guide
Target Audience: Researchers, structural biologists, and drug development professionals. Content Focus: Crystallographic methodologies, supramolecular architecture, and structure-activity relationships.
Executive Summary
Chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum biological activities including anti-inflammatory, antimicrobial, and anticancer properties. Specifically, 1,3-bis(4-chlorophenyl)prop-2-en-1-one (commonly known as 4,4'-dichlorochalcone) serves as a critical precursor for synthesizing diverse heterocyclic therapeutic agents[1].
Understanding the precise three-dimensional arrangement of this molecule is paramount for structure-based drug design and for evaluating its potential as a non-linear optical (NLO) material. This technical guide provides an in-depth analysis of the synthesis, crystal growth, and supramolecular architecture of 4,4'-dichlorochalcone, detailing the causality behind specific crystallographic behaviors such as solid-state photostability and halogen-driven molecular packing [2].
Synthesis and Crystallization Protocol
Obtaining high-resolution X-ray diffraction data requires single crystals of exceptional purity and internal order. The following self-validating protocol utilizes a base-catalyzed Claisen-Schmidt condensation followed by controlled slow evaporation [2].
Phase 1: Base-Catalyzed Aldol Condensation
-
Reagent Preparation: Dissolve equimolar amounts (0.02 mol) of 4-chloroacetophenone and 4-chlorobenzaldehyde in 30 mL of 95% ethanol.
-
Catalysis: Add 10 mL of 10% aqueous NaOH dropwise under continuous magnetic stirring.
-
Reaction: Stir the mixture at room temperature (293 K) for 4 hours.
-
Validation Check: Monitor via Thin Layer Chromatography (TLC). The disappearance of starting material spots confirms reaction completion.
-
-
Isolation: Neutralize the reaction mixture with 10% HCl and distilled water to precipitate the crude product. Filter, wash thoroughly with water to remove inorganic salts, and dry under a vacuum.
Phase 2: Single Crystal Growth (Thermodynamic Control)
-
Solvation: Dissolve the crude 4,4'-dichlorochalcone in absolute ethanol at 40°C until a saturated solution is achieved.
-
Filtration (Critical Step): Pass the warm solution through a 0.22 µm PTFE syringe filter into a sterile crystallization vial.
-
Causality: This eliminates dust and insoluble impurities that act as heterogeneous nucleation sites, forcing the system into homogeneous nucleation, which is required for growing fewer, larger, and highly ordered single crystals.
-
-
Controlled Evaporation: Seal the vial with parafilm, puncture 2-3 microscopic holes, and leave undisturbed at 293 K for 10 days.
-
Validation Check: The emergence of faceted, colorless block crystals indicates successful lattice formation.
-
Experimental Workflow Visualization
The following diagram maps the logical progression from chemical synthesis to supramolecular analysis.
Fig 1: Experimental workflow from synthesis to X-ray diffraction analysis.
Crystallographic Data and Structure Refinement
For halogenated aromatic systems like 4,4'-dichlorochalcone, selecting the correct X-ray source is vital. Mo Kα radiation (λ = 0.71073 Å) is utilized instead of Cu Kα.
-
Causality: Chlorine atoms strongly absorb Cu Kα radiation, leading to severe absorption artifacts. Mo Kα minimizes this absorption, yielding highly accurate atomic coordinates and anisotropic displacement parameters [3].
| Parameter | Value |
| Chemical Formula | C₁₅H₁₀Cl₂O |
| Molecular Weight | 277.1 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Z (Molecules per unit cell) | 4 |
| Temperature | 293 K |
| Radiation Type | Mo Kα (λ = 0.71073 Å) |
| Melting Point | 428–430 K (155–157 °C) |
Data summarized from established crystallographic reports [2] and structural databases[4].
Mechanistic Insights into Molecular Conformation
Non-Planarity and Steric Strain
While the extended π-conjugation of the enone system theoretically favors a perfectly planar geometry, the crystal structure of 1,3-bis(4-chlorophenyl)prop-2-en-1-one is distinctly non-planar. The dihedral angle between the plane of the central –CH=CH–C(=O)– bridge and the two C=C double bonds is 45.6(1)° [2].
-
Causality: This torsional twist is a thermodynamic compromise. It relieves the severe steric repulsion between the ortho-hydrogens of the bulky chlorophenyl rings and the protons of the enone bridge, sacrificing a degree of orbital overlap to achieve a lower overall ground-state energy.
Solid-State Photostability
Many chalcones undergo [2+2] photocycloaddition when exposed to UV or sunlight in the solid state, forming cyclobutane dimers. However, 4,4'-dichlorochalcone exhibits remarkable photostability, remaining stable even after 30 days of sunlight exposure or 24 hours under a Mercury lamp[2].
-
Causality: According to the Schmidt topochemical postulate, solid-state photodimerization requires the reactive C=C double bonds of adjacent molecules to be parallel and separated by no more than 4.2 Å. In this crystal lattice, the distance between adjacent double bonds is 4.557(2) Å [2]. This excessive distance creates an insurmountable activation barrier for the cycloaddition, rendering the crystal photochemically inert.
Supramolecular Architecture and Intermolecular Interactions
The robustness of the 4,4'-dichlorochalcone crystal lattice is driven by a complex network of non-covalent interactions, which are critical considerations when formulating the compound for pharmacological bioavailability.
-
Aromatic π–π Stacking: The molecules organize into distinct pairs driven by offset face-to-face π–π interactions between the electron-deficient chlorophenyl rings.
-
Cooperative Hydrogen Bonding: The paired molecules are further tethered to adjacent pairs via non-classical, cooperative C–H···O hydrogen bonds. The highly electronegative carbonyl oxygen acts as a potent hydrogen bond acceptor.
-
Halogen Bonding (C–H···Cl and Cl···Cl): The para-chloro substituents are not merely passive structural elements; they actively dictate the 3D packing architecture. The structure features significant Cl···Cl contacts, with the closest contact measuring 3.569(1) Å [2]. This halogen bonding bridges the 1D chains into a cohesive 3D supramolecular network, significantly elevating the compound's melting point (428–430 K) compared to non-halogenated analogs.
References
-
Wang, L., Yang, W., & Zhang, D.-C. (2005). 1,3-Bis(4-chlorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 61(9), o2820-o2822. URL:[Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5377011, 4',4-Dichlorochalcone. PubChem. URL:[Link]
-
Harrison, W. T. A., & Al-Arique, Q. N. M. H. (2006). 2-Bromo-1,3-bis(4-chlorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 63(1), o131-o133. URL:[Link]
